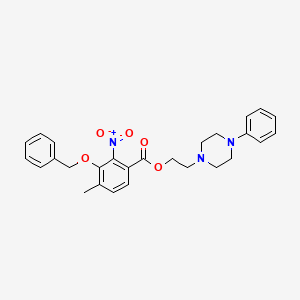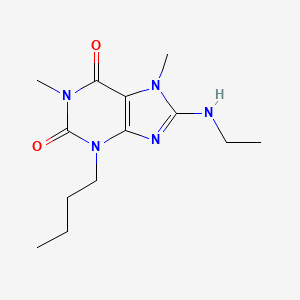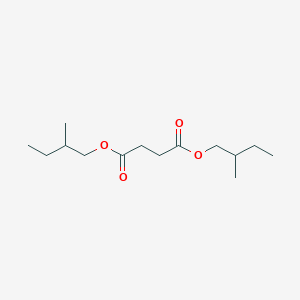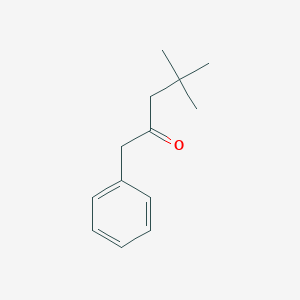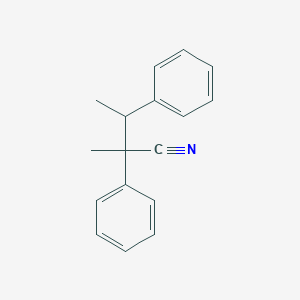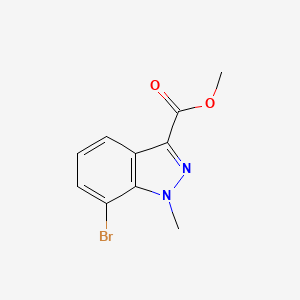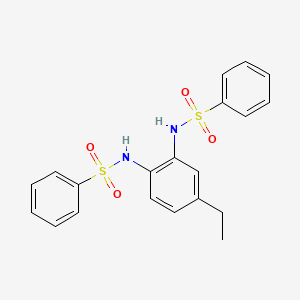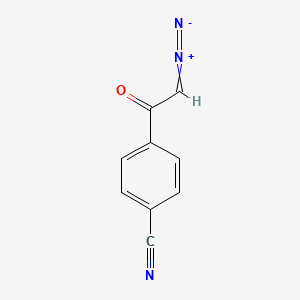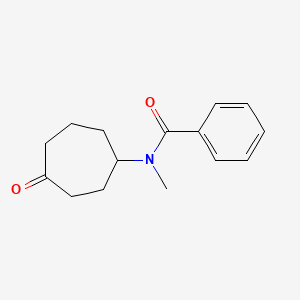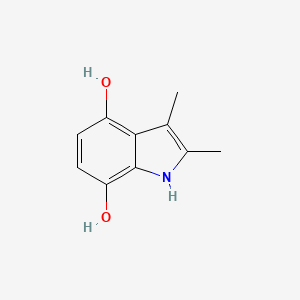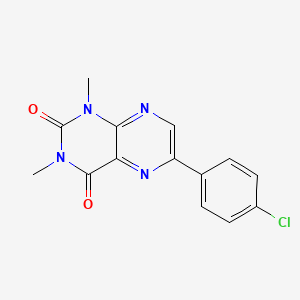
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by the presence of a chlorophenyl group attached to the pteridine core, which is further substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione typically involves the condensation of 4-chloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro-pteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, leading to changes in cellular processes and responses.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Bromophenyl)-1,3-dimethyl-pteridine-2,4-dione
- 6-(4-Methylphenyl)-1,3-dimethyl-pteridine-2,4-dione
- 6-(4-Fluorophenyl)-1,3-dimethyl-pteridine-2,4-dione
Uniqueness
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
61999-39-1 |
|---|---|
Fórmula molecular |
C14H11ClN4O2 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C14H11ClN4O2/c1-18-12-11(13(20)19(2)14(18)21)17-10(7-16-12)8-3-5-9(15)6-4-8/h3-7H,1-2H3 |
Clave InChI |
NUXGTARJBBLEJJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


